molecular formula C20H21NO6 B11149906 N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-valine

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-valine

Cat. No.: B11149906
M. Wt: 371.4 g/mol
InChI Key: XGBGZWIFZKNMDM-GOSISDBHSA-N
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Description

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-METHYLBUTANOIC ACID is a complex organic compound with a unique structure that includes a furochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-METHYLBUTANOIC ACID typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include acetic anhydride, dimethyl sulfate, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-METHYLBUTANOIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-METHYLBUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-METHYLBUTANOIC ACID include:

Uniqueness

What sets 2-(2-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDO)-3-METHYLBUTANOIC ACID apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

(2R)-2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H21NO6/c1-9(2)18(19(23)24)21-17(22)6-14-11(4)13-5-12-10(3)8-26-15(12)7-16(13)27-20(14)25/h5,7-9,18H,6H2,1-4H3,(H,21,22)(H,23,24)/t18-/m1/s1

InChI Key

XGBGZWIFZKNMDM-GOSISDBHSA-N

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N[C@H](C(C)C)C(=O)O)C

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC(C(C)C)C(=O)O)C

Origin of Product

United States

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